molecular formula C7H10Cl2N4 B2856303 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride CAS No. 2418709-28-9

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride

Cat. No.: B2856303
CAS No.: 2418709-28-9
M. Wt: 221.09
InChI Key: VRSHUTDEHYIEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine dihydrochloride is a bicyclic heteroaromatic compound featuring a triazole ring fused to a pyridine moiety, with a methanamine substituent at the 2-position and two hydrochloride counterions. This scaffold is valued in medicinal chemistry for its versatility in targeting enzymes and receptors, particularly in kinase inhibition and epigenetic modulation. The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical formulations .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-5-6-9-7-3-1-2-4-11(7)10-6;;/h1-4H,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSHUTDEHYIEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride typically involves the following steps:

  • Formation of the Triazolopyridine Core: The core structure is often synthesized through cyclization reactions involving hydrazines and α-haloketones or α-haloesters[_{{{CITATION{{{_1{Methods of synthesis of [1,2,4]triazolo 1,5- - Springer.

  • Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions or reductive amination processes.

  • Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce environmental impact[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the triazolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and leaving groups (e.g., halides)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the formation of amines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the triazolopyridine core.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use as a lead compound in drug design, targeting various diseases and conditions. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, from inhibiting enzyme activity to modulating receptor signaling.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Group Differences
Compound Name Core Structure Substituent Position Functional Groups Key Applications Reference
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine dihydrochloride Triazolo[1,5-a]pyridine 2-yl Methanamine, dihydrochloride Kinase inhibitors, JAK/HDAC
{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}methanamine dihydrochloride Triazolo[1,5-a]pyridine 8-yl Methanamine, dihydrochloride Scaffold for drug discovery
{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride Pyrazolo[1,5-a]pyridine 2-yl Methanamine, dihydrochloride Anti-infective agents
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 5-/7-positions Chlorophenyl, pyridyl Anti-tubercular agents

Key Observations :

  • Core Heterocycle : The triazolo[1,5-a]pyridine core (target compound) differs from pyrazolo[1,5-a]pyridine ([15]) and triazolo[1,5-a]pyrimidine ([9]) in electronic properties and binding interactions. Triazolo-pyridines exhibit higher aromaticity, favoring π-π stacking in enzyme active sites.
  • Substituent Position: Methanamine at the 2-position (target compound) vs.
  • Salt Form : Dihydrochloride salts (target compound, [15], [16]) improve solubility compared to free bases (e.g., neutral pyrimidines in [9]).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (aq.) Melting Point (°C) Reference
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine dihydrochloride C₇H₁₀Cl₂N₄ 221.08 High >250 (decomp.)
{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride C₈H₁₃Cl₂N₃ 210.10 Moderate 194–195
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine C₅H₃Cl₂N₄ 205.01 Low Not reported
N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine C₂₄H₂₆N₆O 414.51 Low 170–171

Analysis :

  • The dihydrochloride form (target compound) significantly improves aqueous solubility compared to neutral analogs like 5,7-dichloro-triazolopyrimidine ([14]).
  • Higher molecular weight pyrimidine derivatives ([9]) exhibit lower solubility due to hydrophobic substituents (e.g., phenyl groups).

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H8N4·2HCl
  • Molecular Weight : 194.07 g/mol
  • CAS Number : 71743599
  • Structure : The compound features a triazole ring fused to a pyridine structure, which is essential for its biological interactions.

RORγt Inhibition

Recent studies have highlighted the compound's role as a RORγt inverse agonist . In a reporter gene assay, it exhibited an IC50 value of 41 nM, indicating potent inhibition of RORγt transcriptional activity. This mechanism is crucial for modulating immune responses, particularly in conditions like autoimmune diseases where RORγt plays a significant role in T-helper cell differentiation.

LSD1 Inhibition

Another significant action of this compound is its ability to inhibit lysine-specific demethylase 1 (LSD1) . Research has shown that derivatives of [1,2,4]triazolo[1,5-a]pyridine can selectively inhibit cancer cell growth by targeting LSD1. For instance, one derivative demonstrated an IC50 of 0.59 μM against PC-9 lung cancer cells, showcasing its potential in cancer therapy.

Biological Activity Overview

Activity IC50 Value Target Reference
RORγt Inhibition41 nMRORγt
LSD1 Inhibition0.154 - 0.59 μMLSD1
Cytotoxicity against A549<0.59 μMLung Cancer Cells
IL-17A Production Suppression130 nMImmune Response

Case Studies and Research Findings

  • RORγt Modulation Study :
    • A study assessed the effects of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine on cytokine production in human whole blood. The compound significantly suppressed IL-17A production in a dose-dependent manner (IC50 = 130 nM) when administered prior to IL-18/23 stimulation.
  • Cancer Cell Line Evaluation :
    • In vitro studies on various cancer cell lines (A549 and PC-9) revealed that certain derivatives not only inhibited cell growth but also affected migration and expression of key proteins like E-cadherin and N-cadherin. The compound's ability to inhibit LSD1 was linked to its cytotoxic effects against these cell lines.
  • Pharmacokinetic Profiles :
    • The pharmacokinetic properties of derivatives were evaluated in mouse models. For example, compound 5a showed promising oral bioavailability and stability with a half-life of approximately 110 hours and significant plasma concentration after administration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.